molecular formula C6H6ClNO B042359 2-Chloro-5-aminophenol CAS No. 6358-06-1

2-Chloro-5-aminophenol

Cat. No.: B042359
CAS No.: 6358-06-1
M. Wt: 143.57 g/mol
InChI Key: JSCNCRWPXOTDDZ-UHFFFAOYSA-N
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Description

2-Chloro-5-aminophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Energy and Materials Recycling : 2-Chloro-5-aminophenol, similar to electron-shuttling mediators like 2-aminophenol, can enhance reductive decolorization and bioelectricity generation in dye-bearing microbial fuel cells, which is valuable for energy and materials recycling (Chen et al., 2013).

  • Anticancer Activity : Derivatives of this compound, like 4-chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol, have been found to exhibit moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020).

  • Quality Control in Pharmaceuticals : The compound is used in spectrofluorimetric methods for determining impurities, such as in the quality control of chlordiazepoxide hydrochloride (Szekelhidi et al., 1989).

  • Wastewater Treatment : It's involved in the degradation of pollutants in wastewater treatment processes. Techniques like hydrodynamic cavitation, UV photolysis, and ozonation have been effective in degrading this compound for water purification (Barik & Gogate, 2016).

  • Bioremediation : Certain bacterial strains, like Arthrobacter sp. SPG, can degrade this compound, indicating its potential use in bioremediation of contaminated sites (Arora et al., 2014).

  • Chemical Synthesis and Analysis : This compound is used in the synthesis of various chemicals and in analytical processes, such as the synthesis of benzoxazoles (Mayo et al., 2014).

  • Antimicrobial and Antidiabetic Applications : 4-Aminophenol derivatives, which are structurally similar to this compound, show broad-spectrum antimicrobial and antidiabetic activities, suggesting potential pharmaceutical and food additive uses (Rafique et al., 2022).

Safety and Hazards

2-Chloro-5-aminophenol is considered hazardous. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

Properties

IUPAC Name

5-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCNCRWPXOTDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073369
Record name Phenol, 5-amino-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-06-1
Record name 5-Amino-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6358-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-amino-2-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-amino-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-chlorophenol
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitrophenol (114 g, 0.66 mol) in ethyl acetate (500 mL) was treated with 5% Pt/C (510 mg, 0.5 weight %) and the mixture shaken under a hydrogen atmosphere (30 psi) for 6 h. The mixture was filtered through Celite® and the residue washed well with ethyl acetate. Evaporation of the ethyl acetate gave a solid (95 g, 100% crude yield) which was taken directly into the next step.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
510 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitrophenol (3.06 g, 17.6 mmol) and SnCl2 (10.0 g, 52.8 mmol) in EtOH (120 mL) were heated for 10 h at 80° C. The reaction was treated with 1N K2CO3 (aq) and filtered through Celite. Most of the solvent was removed under vacuum. The crude was treated with saturated NaHCO3 and extracted with EtOAc twice. The organic layers were washed with water then brine, dried over Na2SO4, filtered, and concentrated in vacuo to yield the title compound as a brown-green solid.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-5-nitrophenol (20.0 g, 115.2 mmol) in ethanol (150 ml) and water (150 ml) was added iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol). The mixture was heated at reflux for two hours, then cooled to room temperature and filtered. The filtrate was concentrated to dryness under reduced pressure. Purification of the residue by flash chromatography (hex:EtOAc/9:1) gave 5-amino-2-chloro-phenol (15.85 g, 96%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
32.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A suspension (about 600 ml) containing 100 g of reduced iron, 5 g of ammonium chloride, 500 ml of isopropyl alcohol, and 100 ml of water was refluxed with vigorous stirring. To this suspension was added 100 g of 2-chloro-5-nitrophenol in portions. After completion of the addition, the mixture was heated for an additional 1 hour. This suspension was filtered when hot with the aid of Celite and the filtrate was washed with about 500 ml of hot isopropyl alcohol and then concentrated to about one-fifth its original volume under reduced pressure. To the concentrate was added 1 l of ice water and the resulting crystalline precipitate was collected by filtration and washed with water.
[Compound]
Name
suspension
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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100 g
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-aminophenol
Reactant of Route 2
2-Chloro-5-aminophenol
Reactant of Route 3
2-Chloro-5-aminophenol
Reactant of Route 4
2-Chloro-5-aminophenol
Reactant of Route 5
2-Chloro-5-aminophenol
Reactant of Route 6
2-Chloro-5-aminophenol
Customer
Q & A

Q1: What is the significance of 2-chloro-5-aminophenol in organic synthesis?

A1: this compound serves as a crucial building block in synthesizing various heterocyclic compounds with biological activities []. Its reactivity stems from the presence of both an amino group and a hydroxyl group, enabling its participation in diverse reactions like etherification and acylation.

Q2: Can you elaborate on the synthetic route for Fluazuron involving this compound?

A2: A recent study [] details an efficient three-step synthesis of Fluazuron, an insect growth regulator, using this compound. The synthesis begins with a Williamson etherification reaction. This compound reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of potassium carbonate and a phase transfer catalyst within DMF solvent. This forms an ether intermediate. Separately, 2,6-difluorbenzamide reacts with oxalyl chloride to yield an isocyanate intermediate. Finally, the ether intermediate undergoes acylation with the isocyanate intermediate, facilitated by TEDA (Triethylenediamine), to produce Fluazuron with a remarkable overall yield of 90.3%. This synthetic pathway highlights the versatility of this compound in constructing complex molecules with potential applications in agriculture and pest control.

Q3: Are there other applications of this compound derivatives besides Fluazuron synthesis?

A3: Yes, a study [] explored the use of a this compound derivative, specifically a guanine azo ligand synthesized from this compound, in the preparation of Cu(II) and Ag(I) complexes. These complexes demonstrated noteworthy antimicrobial and antioxidant properties. This highlights the potential of this compound derivatives in developing new materials with biological applications, particularly in addressing antimicrobial resistance and oxidative stress.

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